Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate
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Overview
Description
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate, also known as DNPP, is a synthetic compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone. DNPP has been found to have several applications in different fields of research, such as medicinal chemistry, biochemistry, and molecular biology.
Mechanism Of Action
The mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles like thiols and amines. This reaction leads to the formation of a stable adduct, which can be used for detection or further synthesis.
Biochemical And Physiological Effects
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have several biochemical and physiological effects, including inhibition of mitochondrial respiration and induction of oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has some limitations, such as its toxicity and the need for careful handling and disposal. It is also not very soluble in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for research on Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new synthetic routes for Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and related compounds. Another area of interest is the investigation of its potential as a drug candidate for cancer therapy and other diseases. Additionally, research on the mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and its effects on different cellular pathways could lead to new insights into cellular processes and disease mechanisms.
Synthesis Methods
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate can be synthesized by reacting diethyl malonate with 4-nitrophenylhydrazine in the presence of acetic acid and sodium acetate. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Scientific Research Applications
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been extensively used in scientific research as a reagent for the detection of aldehydes and ketones. It is also used as a precursor for the synthesis of other compounds, such as pyrazoles and pyridazines. Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have antitumor and antiviral activities, making it a potential candidate for drug discovery.
properties
CAS RN |
13631-84-0 |
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Product Name |
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate |
Molecular Formula |
C13H15N3O6 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
diethyl 2-[(4-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-5-7-10(8-6-9)16(19)20/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
SYJZTNRTUQYBMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
synonyms |
2-(4-Nitrophenyl)hydrazonomalonic acid diethyl ester |
Origin of Product |
United States |
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